2,5-Dioxopyrrolidin-1-yl 3-(benzyloxy)-5-fluorobenzoate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 3-(benzyloxy)-5-fluorobenzoate is a synthetic compound that has garnered attention in the scientific community due to its potential applications in various fields of research and industry. This compound is characterized by the presence of a pyrrolidinone ring, a benzyloxy group, and a fluorobenzoate moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-(benzyloxy)-5-fluorobenzoate typically involves the coupling of 3-(benzyloxy)-5-fluorobenzoic acid with 2,5-dioxopyrrolidin-1-yl ester. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-(benzyloxy)-5-fluorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The fluorine atom in the benzoate moiety can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted benzoates with various functional groups.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 3-(benzyloxy)-5-fluorobenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticonvulsant and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-(benzyloxy)-5-fluorobenzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic pathways. The presence of the fluorobenzoate moiety allows the compound to interact with hydrophobic pockets in proteins, thereby influencing their function.
Comparison with Similar Compounds
2,5-Dioxopyrrolidin-1-yl 3-(benzyloxy)-5-fluorobenzoate can be compared with other similar compounds such as:
N-Benzyl-2,5-dioxopyrrolidin-1-yl propanamide: Known for its anticonvulsant properties.
2,5-Dioxopyrrolidin-1-yl 3-(benzyloxy)propanoate: Used in various synthetic applications.
2-Cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide: Utilized in the synthesis of heterocyclic compounds.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-fluoro-5-phenylmethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO5/c19-14-8-13(18(23)25-20-16(21)6-7-17(20)22)9-15(10-14)24-11-12-4-2-1-3-5-12/h1-5,8-10H,6-7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGHUTQVZPWKLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC(=C2)F)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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